An In-Depth Technical Guide on the Core Basic Properties of 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one
An In-Depth Technical Guide on the Core Basic Properties of 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental physicochemical and biological properties of 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document summarizes key data, outlines relevant experimental considerations, and provides visualizations to facilitate a deeper understanding of this molecule's core characteristics.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O | LGC Standards[1] |
| Molecular Weight | 150.18 g/mol | Biosynth[2] |
| CAS Number | 1170830-85-9 | LGC Standards, Parchem, BLDpharm[1][3][4] |
| XLogP3 | -0.8 | PubChem |
| Topological Polar Surface Area (TPSA) | 41.1 Ų | PubChem |
| Predicted pKa | Acidic: 10.5 ± 0.7, Basic: 1.5 ± 0.5 | ChemAxon |
| Predicted Aqueous Solubility | LogS: -1.2 (0.063 g/L) | ChemAxon |
Note on Predicted Values: The pKa and aqueous solubility values are predicted using computational models (ChemAxon) and should be considered as estimates. Experimental determination of these properties is recommended for definitive characterization.
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one is not extensively documented in readily accessible scientific literature, the synthesis of related tetrahydronaphthyridine scaffolds has been described. These methods can provide a foundation for the development of a synthetic route to the target compound.
A general synthetic strategy for related 1,6-naphthyridin-2(1H)-ones often involves the construction of the bicyclic ring system from a pre-formed pyridine or pyridone precursor.[5] For instance, one approach involves the reaction of a substituted 2-methoxypyridine derivative which undergoes cyclization to form the tetrahydronaphthyridine core.[6]
A potential synthetic workflow, based on analogous syntheses, is outlined below. This diagram illustrates the logical progression from starting materials to the final product.
General Experimental Considerations for Synthesis:
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Starting Material Selection: The choice of the initial pyridine or pyridone precursor is crucial and will dictate the subsequent reaction steps.
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Reaction Conditions: Optimization of reaction conditions, including solvent, temperature, and catalysts, is essential to maximize yield and purity.
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Purification: Purification of the final compound is typically achieved through techniques such as column chromatography, recrystallization, or preparative high-performance liquid chromatography (HPLC).
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Characterization: The structure and purity of the synthesized compound should be confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis.
Biological Activity and Potential Signaling Pathways
The biological activity of 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one has not been extensively characterized in the public domain. However, the broader class of naphthyridine derivatives is known to exhibit a wide range of biological activities, making this scaffold an area of significant interest for drug discovery.
Naphthyridine-containing compounds have been investigated for their potential as:
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Anticancer agents [7]
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Antiviral agents , including inhibitors of HIV integrase[8]
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Modulators of central nervous system (CNS) targets , such as serotonin receptors[9]
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Anti-inflammatory agents
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Antibacterial agents
Given the structural features of 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one, it is plausible that it could interact with various biological targets. A hypothetical signaling pathway that could be modulated by a small molecule like this is depicted below. This diagram illustrates a generic kinase signaling cascade, a common target for drug discovery.
Experimental Protocols for Biological Evaluation:
To elucidate the biological activity of 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one, a systematic screening approach is recommended. A general workflow for such an investigation is presented below.
Conclusion
5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one represents a chemical scaffold with potential for the development of novel therapeutic agents. This guide has summarized the currently available information on its basic properties and provided a framework for further investigation. Experimental validation of the predicted physicochemical properties and a comprehensive biological screening are crucial next steps to fully elucidate the potential of this compound in drug discovery and development.
References
- 1. parchem.com [parchem.com]
- 2. 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one | 1170830-85-9 | VWB83085 [biosynth.com]
- 3. 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one [lgcstandards.com]
- 4. 1170830-85-9|5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one|BLD Pharm [bldpharm.com]
- 5. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel (R)-6,6a,7,8,9,10-hexahydro-5H-pyrazino[1,2-a][1,n]naphthyridines as potent and selective agonists of the 5-HT2C receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
